Daridorexant Hydrochloride, marketed under the brand name Quviviq, is a novel dual orexin receptor antagonist designed primarily for the treatment of insomnia. It functions by selectively blocking the orexin receptors OX1 and OX2, which are critical in promoting wakefulness. The chemical formula for daridorexant is , with a molar mass of approximately 450.93 g/mol . This compound has shown promise in improving both sleep onset and maintenance, as well as reducing daytime sleepiness in clinical trials .
Daridorexant undergoes extensive metabolism primarily via the cytochrome P450 enzyme CYP3A4, which accounts for about 89% of its metabolic clearance. The major metabolic pathways include hydroxylation and oxidative O-demethylation, leading to various metabolites, most of which are less active than the parent compound . The specific reactions include:
As a dual orexin receptor antagonist, daridorexant exhibits high affinity for both orexin receptors, with Ki values of 0.47 nM for OX1 and 0.93 nM for OX2 . This equipotency allows it to effectively decrease wake drive without significantly altering sleep architecture. Clinical studies indicate that daridorexant improves total sleep time and reduces sleep onset latency while maintaining safety profiles similar to placebo treatments .
The synthesis of daridorexant involves several key steps:
These synthetic methods are designed to optimize yield and purity while ensuring that the final product retains its pharmacological properties .
Daridorexant is primarily indicated for the treatment of insomnia in adults. Its unique mechanism allows it to be an alternative to traditional sedatives like benzodiazepines and Z-drugs, offering a potentially lower risk of dependency and side effects associated with those classes . Additionally, ongoing research explores its efficacy in other sleep disorders.
Interaction studies have highlighted significant pharmacokinetic interactions involving daridorexant:
Daridorexant shares similarities with other compounds used for insomnia treatment but is unique in its dual orexin receptor antagonism. Below is a comparison with similar compounds:
| Compound | Mechanism | Unique Features |
|---|---|---|
| Suvorexant | Dual orexin receptor antagonist | Approved for insomnia; similar mechanism but different pharmacokinetics |
| Lemborexant | Dual orexin receptor antagonist | Longer half-life; distinct side effect profile |
| Zolpidem | GABA receptor agonist | Different mechanism; higher risk of dependence |
| Eszopiclone | GABA receptor agonist | Similar use but associated with rebound insomnia |
Daridorexant's selectivity for orexin receptors sets it apart from GABAergic agents, which can lead to different side effect profiles and mechanisms of action .
The synthesis of daridorexant hydrochloride employs a convergent strategy involving two distinct branches that merge at a late-stage coupling reaction. The first branch begins with the preparation of (S)-2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidine, a chiral intermediate critical for establishing the molecule’s stereochemistry [5]. This compound is synthesized via a cyclocondensation reaction between 4-chloro-5-methyl-1,2-diaminobenzene and (S)-2-methylpyrrolidine-2-carboxylic acid, followed by resolution using tartaric acid derivatives to ensure enantiomeric purity [3] [5].
The second branch produces 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride, generated through sequential Friedel-Crafts acylation and triazole ring formation. Key to this pathway is the use of tert-butyl nitrite for diazotization and copper-catalyzed cyclization to install the triazole moiety [3].
Final coupling of these intermediates via Schlenk techniques under inert atmosphere yields daridorexant free base, which is subsequently converted to the hydrochloride salt using hydrogen chloride in isopropanol [5]. Three registered starting materials—4-chloro-5-methyl-1,2-diaminobenzene, (S)-2-methylpyrrolidine-2-carboxylic acid, and 5-methoxy-2-iodobenzoic acid—undergo rigorous quality controls to prevent downstream impurities [3] [5].
Table 1: Critical Intermediates in Daridorexant Hydrochloride Synthesis
| Intermediate | Role in Synthesis | Purity Specification |
|---|---|---|
| (S)-2-methylpyrrolidine-2-carboxylic acid | Chiral backbone establishment | ≥99.5% enantiomeric excess |
| 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride | Aromatic core functionalization | ≤0.1% residual metals |
| Daridorexant free base | Precursor for salt formation | ≤0.15% related substances |
Major impurities include des-chloro derivatives from incomplete halogenation (≤0.10%) and diastereomeric byproducts from incomplete stereochemical control (≤0.05%) [5]. Residual solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are monitored to meet ICH Q3C guidelines, with limits set at 720 ppm and 880 ppm respectively [5].
Purification employs a three-stage process:
Final drug substance specifications require ≤0.5% total impurities, verified through HPLC-UV at 254 nm using a phenyl-hexyl stationary phase [5].
Daridorexant hydrochloride’s bioavailability depends on achieving a particle size distribution (PSD) of D90 <20 μm. Industrial-scale production utilizes fluid energy milling with nitrogen at 8-10 bar pressure, generating mean particle sizes of 12-15 μm [5]. Post-micronization, particles are conditioned in a humidity-controlled chamber (25°C/30% RH) to prevent aggregation.
Table 2: Micronization Process Parameters
| Parameter | Specification | Impact on Quality |
|---|---|---|
| Milling gas pressure | 8.5 ± 0.5 bar | Controls particle fracture energy |
| Feed rate | 15-20 kg/h | Maintains optimal mill loading |
| Cyclone separator speed | 1200-1500 rpm | Determines final PSD |
The anhydrous Form A polymorph is exclusively used in commercial production, exhibiting superior chemical stability compared to metastable Form B (hygroscopic) and Form C (solvate) [5]. X-ray powder diffraction (XRPD) monitors crystal form during:
Accelerated stability studies (40°C/75% RH) show Form A remains unchanged for 24 months, with <0.2% increase in total impurities [5].
Spectroscopic analysis forms the cornerstone of pharmaceutical characterization, providing detailed insights into molecular structure, purity, and identity confirmation. For daridorexant hydrochloride, multiple spectroscopic techniques are employed to achieve comprehensive characterization.
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural elucidation and purity assessment of daridorexant hydrochloride. The compound exhibits characteristic spectral patterns that enable definitive identification and quantitative analysis [3].
The one-dimensional proton nuclear magnetic resonance analysis reveals distinct chemical environments within the molecular structure. The benzimidazole ring system generates characteristic aromatic signals in the downfield region, typically appearing between 7.0-8.0 parts per million. The pyrrolidine moiety contributes unique multiplet patterns in the aliphatic region, with the stereocenter at the 2-position creating asymmetric environments for adjacent protons [3].
The methoxy group on the phenyl ring produces a characteristic singlet around 3.8 parts per million, while the triazole ring contributes additional aromatic signals. The chlorine substitution on the benzimidazole ring influences the electronic environment, causing predictable chemical shift perturbations in adjacent aromatic protons [3].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the amide linkage appearing characteristically downfield around 170 parts per million. The aromatic carbons span the typical range of 120-160 parts per million, with the methoxy carbon appearing around 55 parts per million. The aliphatic carbons of the pyrrolidine ring and methyl substituents generate signals in the 20-70 parts per million region [3].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed connectivity mapping and stereochemical assignments. These advanced techniques are particularly valuable for confirming the (2S)-configuration of the pyrrolidine ring and establishing through-space interactions between non-bonded atoms [4].
Mass spectrometry provides crucial information regarding molecular weight confirmation and structural characterization through predictable fragmentation pathways. Daridorexant hydrochloride exhibits a molecular ion peak at mass-to-charge ratio 487.38, corresponding to the protonated molecular ion of the hydrochloride salt [5] [6] [7].
The fragmentation pattern reveals characteristic loss patterns that enable structural confirmation. Primary fragmentation occurs through cleavage of the amide bond, generating fragments corresponding to the substituted pyrrolidine and the substituted benzoyl moieties. The base peak typically corresponds to the substituted benzoyl fragment at mass-to-charge ratio 233 [7].
Secondary fragmentation involves loss of the triazole substituent from the benzoyl fragment, producing a characteristic ion at mass-to-charge ratio 160. Further fragmentation of the pyrrolidine-containing fragment shows loss of the benzimidazole moiety, generating ions at mass-to-charge ratios consistent with substituted pyrrolidine derivatives [7].
The chlorine isotope pattern provides additional confirmation, with the characteristic 3:1 intensity ratio for chlorine-35 and chlorine-37 isotopes appearing in fragments containing the chlorinated benzimidazole moiety. This isotope pattern serves as a diagnostic tool for identifying chlorine-containing fragments [7].
High-resolution mass spectrometry enables accurate mass determination with precision typically better than 5 parts per million, allowing definitive molecular formula confirmation. Tandem mass spectrometry provides detailed fragmentation pathways that can be utilized for identification in complex matrices and impurity profiling studies [7] [8].
Chromatographic methods provide essential tools for purity assessment, impurity profiling, and quantitative analysis of daridorexant hydrochloride. These techniques offer high resolution separation capabilities necessary for pharmaceutical quality control.
Reverse-phase high-performance liquid chromatography represents the primary analytical approach for daridorexant hydrochloride analysis. Multiple validated methods have been developed employing different stationary phases and mobile phase compositions to achieve optimal separation and quantification [9] [10] [11].
A commonly employed method utilizes an Inertsil ODS C18 column (250 mm × 4.6 mm, 5 micrometers) with a mobile phase consisting of methanol and acetonitrile in a 90:10 ratio. The flow rate is maintained at 1.0 milliliters per minute with detection at 254 nanometers. Under these conditions, daridorexant exhibits a retention time of approximately 3.4 minutes with excellent peak symmetry [9].
Alternative methodologies employ phosphate buffer systems for enhanced selectivity. A validated method uses phosphate buffer (pH 3.0) and acetonitrile in a 30:70 ratio as the mobile phase with a SpursilTM C18 column. Detection is performed at 270 nanometers with a flow rate of 1.0 milliliters per minute. This system provides superior resolution for related substance analysis and degradation product identification [11].
For stability-indicating analysis, a buffer-acetonitrile system (30:70 volume ratio) with detection at 304.8 nanometers has been validated. This method employs a C18 column (250 mm × 4.6 mm × 5 micrometers) and demonstrates excellent separation of daridorexant from its degradation products formed under acidic, basic, and oxidative stress conditions [10].
Quality by Design principles have been applied to optimize chromatographic conditions using central composite design methodology. Critical method parameters including flow rate, buffer percentage, and pH were systematically evaluated to establish a design space ensuring robust analytical performance [11].
The validated methods demonstrate excellent linearity across concentration ranges of 2.0-10.0 micrograms per milliliter with correlation coefficients exceeding 0.999. Precision studies show relative standard deviations below 2.0 percent for both repeatability and intermediate precision measurements [9] [10] [11].
Limits of detection and quantification have been established at 0.089 and 0.271 micrograms per milliliter respectively, demonstrating excellent sensitivity for trace analysis applications. Recovery studies consistently demonstrate recoveries within 98-102 percent across the analytical range [11].
The stereochemical purity of daridorexant is critical for its pharmacological activity, necessitating specialized chiral analytical methods. The compound contains a single stereocenter at the 2-position of the pyrrolidine ring, existing as the (2S)-enantiomer in the active pharmaceutical ingredient [12].
During synthesis, chirality is introduced through the use of 2-methyl-L-proline hydrochloride as the starting material, which provides the desired (2S)-configuration. The synthetic route maintains stereochemical integrity throughout the process, typically achieving enantiomeric excess values of approximately 90 percent [12].
Chiral high-performance liquid chromatography methods utilize specialized stationary phases containing immobilized chiral selectors to achieve enantiomeric separation. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose derivatives, have shown effectiveness for similar benzimidazole compounds [13].
For daridorexant analysis, Chiralpak and Chiralcel columns with normal-phase mobile systems containing hexane, isopropanol, and methanol combinations provide baseline resolution between enantiomers. The addition of acidic modifiers such as acetic acid enhances peak shape and resolution [13].
Enantiomeric purity analysis requires careful method development to achieve adequate resolution between the active (2S)-enantiomer and the inactive (2R)-enantiomer. Resolution factors greater than 2.0 are typically required for reliable quantification of minor enantiomeric impurities [13].
Supercritical fluid chromatography represents an alternative approach for chiral analysis, offering reduced analysis times and improved efficiency compared to normal-phase liquid chromatography. Carbon dioxide-based mobile phases with polar modifiers can provide excellent enantiomeric separation with enhanced sensitivity [14].
The validation of chiral methods requires demonstration of selectivity, linearity, precision, and accuracy specifically for enantiomeric analysis. Forced degradation studies under various stress conditions help establish the stability-indicating nature of the chiral method and ensure that degradation products do not interfere with enantiomeric purity assessment [13].